molecular formula C8H9NOS B3278520 N-(3-mercaptophenyl)acetamide CAS No. 67937-79-5

N-(3-mercaptophenyl)acetamide

Cat. No. B3278520
CAS RN: 67937-79-5
M. Wt: 167.23 g/mol
InChI Key: TVADFTBCWGPXSK-UHFFFAOYSA-N
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Description

“N-(3-mercaptophenyl)acetamide” is a compound with the molecular formula C8H9NOS and a molecular weight of 167.23 g/mol. It is also known by other names such as Acetanilide, 4’-mercapto-; p-Acetamidobenzenethiol; p-Acetamidothiophenol .


Synthesis Analysis

While specific synthesis methods for “N-(3-mercaptophenyl)acetamide” were not found, a similar compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was synthesized by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .


Molecular Structure Analysis

The molecular structure of “N-(3-mercaptophenyl)acetamide” can be analyzed using various spectroscopic techniques such as IR, 1H and 13C NMR, and single crystal X-ray crystallography . The 3D structure may be viewed using Java or Javascript .


Chemical Reactions Analysis

While specific chemical reactions involving “N-(3-mercaptophenyl)acetamide” were not found, acetamide, a related compound, is known to form from base-contaminated acetonitrile and by-product of some drug substances .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-mercaptophenyl)acetamide” include its molecular weight of 167.23 g/mol. More detailed properties such as melting point, boiling point, etc., were not found in the search results.

Safety And Hazards

While specific safety and hazard information for “N-(3-mercaptophenyl)acetamide” was not found, acetamide, a related compound, is known to be a potential genotoxic impurity and should be controlled in drug substance based on daily dosage level .

Future Directions

The development of novel scaffolds that can increase the effectiveness, safety, and convenience of medication therapy using drug conjugates is a promising strategy . Therefore, “N-(3-mercaptophenyl)acetamide” and similar compounds could be an active area of research and development in medicinal chemistry.

properties

IUPAC Name

N-(3-sulfanylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c1-6(10)9-7-3-2-4-8(11)5-7/h2-5,11H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVADFTBCWGPXSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-mercaptophenyl)acetamide

Synthesis routes and methods

Procedure details

3-Aminothiophenol (1.0 g, 7.99 mmol), acetic anhydride (0.83 mL) and triethylamine (1.7 mL) were dissolved in methylene chloride, and the solution was stirred at room temperature for 2 hours. It was then purified by silica gel chromatography (hexane:ethyl acetate=3:1) to yield the title compound (1.16 g, 87%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.83 mL
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Wang, Z Cao, N Wang, M Liu, H Zhou… - Advanced Synthesis …, 2023 - Wiley Online Library
S‐Glycosides are considerably more stable toward chemical degradation and enzymatic hydrolysis than O‐glycosides, and thioglyco‐peptides/proteins also demonstrate critical …
Number of citations: 2 onlinelibrary.wiley.com

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